molecular formula C18H19NO5S B10891186 methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10891186
M. Wt: 361.4 g/mol
InChI Key: BMCZLULDIZICJG-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene core, which is known for its interesting electronic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Benzoyl Group: The 2,4-dimethoxybenzoyl group is introduced via an acylation reaction, often using 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors or receptor modulators. Research into this compound could reveal similar biological activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity of related structures.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

The uniqueness of methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate lies in the specific positioning of the methoxy groups on the benzoyl ring, which can influence its electronic properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H19NO5S/c1-22-10-7-8-11(13(9-10)23-2)16(20)19-17-15(18(21)24-3)12-5-4-6-14(12)25-17/h7-9H,4-6H2,1-3H3,(H,19,20)

InChI Key

BMCZLULDIZICJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OC

Origin of Product

United States

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